molecular formula C20H17N3OS B5725636 2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B5725636
M. Wt: 347.4 g/mol
InChI Key: JDHBJXLJIZWRRP-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is an organic compound that features a naphthalene ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)thiophene
  • 1-(naphthalen-1-yl)-2-(thiophen-2-yl)ethane
  • 1-(naphthalen-1-yl)-2-(thiophen-2-yl)ethanol

Uniqueness

2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(13-16-7-3-6-15-5-1-2-9-18(15)16)22-19-10-11-21-23(19)14-17-8-4-12-25-17/h1-12H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHBJXLJIZWRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=NN3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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